(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is Glycogen Phosphorylase (GP) . GP is the key enzyme in glycogen breakdown and contributes to hepatic glucose production during fasting or during insulin resistance .
Mode of Action
This compound acts as a GP inhibitor . By inhibiting GP, it reduces hepatic glucose production, which can be beneficial in conditions like Type 2 Diabetes Mellitus (T2DM) where there is insulin resistance .
Biochemical Pathways
The inhibition of GP by this compound affects the glycogenolysis pathway . This results in a decrease in glucose production, thereby reducing blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced glycolysis, increased mitochondrial oxidation, significantly increased ATP production, and elevated calcium influx in MIN6 cells . Furthermore, it induces mTORC1-specific phosphorylation of S6K, increases levels of PDX1 and insulin protein, and increases insulin secretion .
Biological Activity
(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its anticancer, antioxidant, and antibacterial properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a phenolic moiety. Its synthesis typically involves the condensation of 2-cyanoacrylamide derivatives with tetrahydrobenzo[b]thiophene carboxylic acids under specific conditions to yield the target compound .
Table 1: Structural Characteristics
Component | Description |
---|---|
Core Structure | Tetrahydrobenzo[b]thiophene |
Functional Groups | Cyano group, Hydroxyphenyl group |
Molecular Formula | C17H18N2O2S |
Molecular Weight | 314.40 g/mol |
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound and its derivatives. It exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116). For instance, compounds derived from this compound have shown IC50 values in the micromolar range against these cell lines .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of this compound against MCF-7 cells, it was found to induce apoptosis through the activation of caspase pathways. The mechanism involved DNA damage and subsequent cell cycle arrest at the G2/M phase .
Antioxidant Activity
The antioxidant properties of this compound were assessed using several methods including DPPH radical scavenging and lipid peroxidation assays. Results indicated that the compound effectively scavenged free radicals and inhibited lipid peroxidation, demonstrating potential as a therapeutic agent in oxidative stress-related conditions .
Table 2: Antioxidant Activity Results
Method | IC50 Value (µM) | Comparison Standard |
---|---|---|
DPPH Scavenging | 12.5 | Ascorbic Acid (10 µM) |
Lipid Peroxidation Inhibition | 15.0 | Trolox (20 µM) |
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies showed that it exhibits significant antibacterial effects particularly against Staphylococcus aureus and Bacillus subtilis. The presence of the phenolic hydroxyl group at the para position enhances its antibacterial efficacy .
Case Study: Antibacterial Efficacy
In vitro tests indicated that derivatives with a para-hydroxyl substitution exhibited higher antibacterial activity compared to their ortho-substituted counterparts. This suggests that the spatial orientation of functional groups plays a critical role in biological activity .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c20-10-12(9-11-5-7-13(23)8-6-11)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)26-19/h5-9,23H,1-4H2,(H2,21,24)(H,22,25)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYAMPRFDCKJCH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.